molecular formula C17H20ClN3O3 B6570964 8-(2-chlorobenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021251-24-0

8-(2-chlorobenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Numéro de catalogue B6570964
Numéro CAS: 1021251-24-0
Poids moléculaire: 349.8 g/mol
Clé InChI: QKMXJHIJDGGBAR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

8-(2-chlorobenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, also known as CP-TAD, is a synthetic molecule with potential applications in the medical and scientific fields. It is a member of the triazaspirodecane family of compounds and is composed of three fused six-membered rings, two of which are nitrogen-containing. CP-TAD has been studied in a variety of areas, including its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Applications De Recherche Scientifique

Inhibition of RIPK1 Kinase Activity

This compound has been identified as a potent inhibitor of receptor interaction protein kinase 1 (RIPK1) activity . RIPK1 is a key driver in various inflammatory diseases, and blocking its activation has shown therapeutic potential in many human diseases . The compound was discovered through a virtual screening workflow and further structural optimization led to the development of potent RIPK1 inhibitors .

Anti-Necroptotic Effect

The compound has shown a significant anti-necroptotic effect in a necroptosis model in U937 cells . Necroptosis is a form of programmed lytic cell death that has gained recognition as an important driver in various inflammatory diseases .

Structural Optimization for RIPK1 Inhibitors

The compound can be employed as a lead compound for further structural optimization of RIPK1 inhibitors . This could lead to the development of more effective treatments for diseases driven by RIPK1 activity .

Conformational Analysis

The compound has been analyzed by single crystal X-ray diffraction, DFT and QTAIM calculations . This analysis helps in understanding the conformational preferences of the compound, which can be useful in the design of new drugs .

Crystal Packing Preferences

The compound has been studied for its crystal packing preferences . Understanding these preferences can provide insights into the solid-state properties of the compound, which are important for its formulation and stability .

Potential for Pharmaceutical Applications

The compound, along with other structurally-related spirohydantoin derivatives, has potential for pharmaceutical applications . The insights gained from the conformational and crystal packing preferences of the compound can be used in the design of new cyclohexane-5-spirohydantoins with potential for pharmaceutical applications .

Mécanisme D'action

Target of Action

The primary target of 8-(2-chlorobenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is the Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a crucial component of the necroptosis signaling pathway, a type of programmed cell death .

Mode of Action

This compound acts as an inhibitor of RIPK1 . Molecular docking analysis suggests that the benzyl groups of the compound are inserted into the bottom of a deep hydrophobic pocket and form T-shaped π–π interactions with His136 . This interaction inhibits the function of RIPK1, thereby affecting the necroptosis signaling pathway .

Biochemical Pathways

The compound affects the necroptosis signaling pathway, which is initiated by signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1) . Downstream of death receptor signaling, serine/threonine kinases, RIPK1 and receptor-interacting protein kinase 3 (RIPK3), as well as mixed lineage kinase domain-like (MLKL), which is the substrate of RIPK3, are key components in the necroptosis signaling pathway .

Result of Action

The inhibition of RIPK1 by this compound affects the necroptosis signaling pathway, leading to changes in programmed cell death . Necroptosis is an inflammatory type of cell death that can lead to organ injury and induce immune-stress responses . Therefore, the compound’s action could potentially influence various pathophysiological processes, including inflammatory, neurodegenerative, infectious, and malignant diseases .

Propriétés

IUPAC Name

8-(2-chlorobenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3/c1-2-9-21-15(23)17(19-16(21)24)7-10-20(11-8-17)14(22)12-5-3-4-6-13(12)18/h3-6H,2,7-11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMXJHIJDGGBAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2(CCN(CC2)C(=O)C3=CC=CC=C3Cl)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2-Chlorobenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.